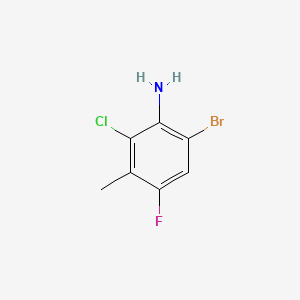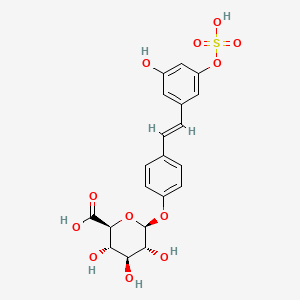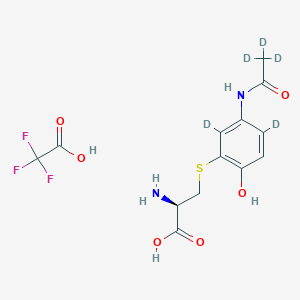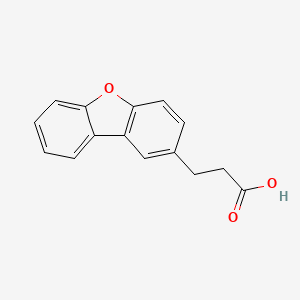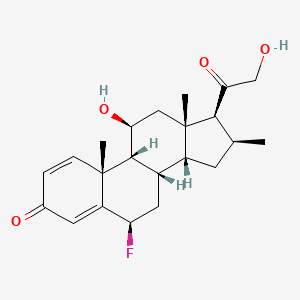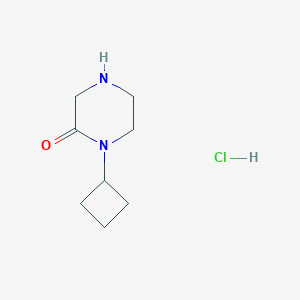
1-Cyclobutylpiperazin-2-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclobutylpiperazin-2-one;hydrochloride is a chemical compound with the molecular formula C8H15ClN2O This compound is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring The hydrochloride form is often used to enhance the solubility and stability of the compound
Preparation Methods
The synthesis of 1-Cyclobutylpiperazin-2-one;hydrochloride can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the ring-opening of aziridines under the action of N-nucleophiles . Industrial production methods often involve the use of high-temperature cyclization reactions, which can yield high-purity products suitable for large-scale applications .
Chemical Reactions Analysis
1-Cyclobutylpiperazin-2-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be functionalized with different substituents.
Cycloaddition: The compound can participate in cycloaddition reactions, forming complex ring structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and reaction temperatures ranging from room temperature to elevated temperatures. Major products formed from these reactions include various substituted piperazines and complex heterocyclic compounds .
Scientific Research Applications
1-Cyclobutylpiperazin-2-one;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Cyclobutylpiperazin-2-one;hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
1-Cyclobutylpiperazin-2-one;hydrochloride can be compared with other similar compounds, such as:
1-Cyclohexylpiperazin-2-one;hydrochloride: This compound has a similar structure but with a cyclohexyl group instead of a cyclobutyl group.
1,3-Dimethylpiperazin-2-one;hydrochloride: This compound has two methyl groups attached to the piperazine ring.
The uniqueness of this compound lies in its specific structural features, which can influence its chemical reactivity and biological activity. The cyclobutyl group provides distinct steric and electronic properties compared to other substituents, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H15ClN2O |
|---|---|
Molecular Weight |
190.67 g/mol |
IUPAC Name |
1-cyclobutylpiperazin-2-one;hydrochloride |
InChI |
InChI=1S/C8H14N2O.ClH/c11-8-6-9-4-5-10(8)7-2-1-3-7;/h7,9H,1-6H2;1H |
InChI Key |
JHHBQBJQCUHWFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)N2CCNCC2=O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


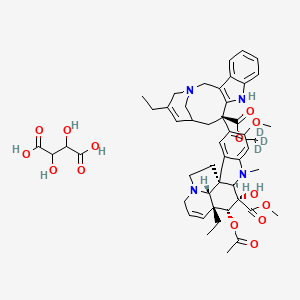
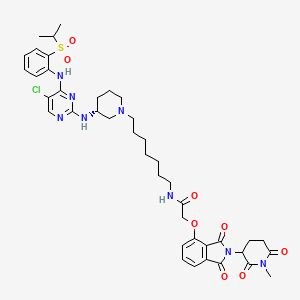

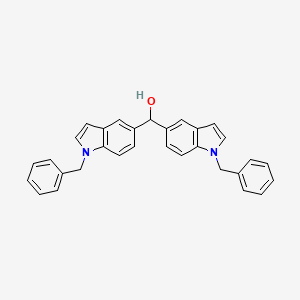
![2,3,5,6-tetradeuterio-1-[[2-[(Z)-hydroxyiminomethyl]pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-4-carboxamide](/img/structure/B13847600.png)
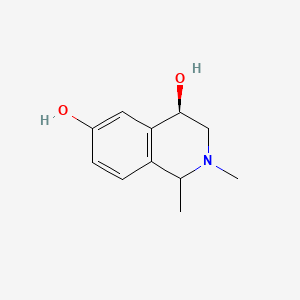
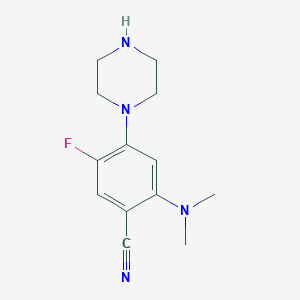
![(1R,2R,4S,5R,11S,12R,15S,16S)-15-[(2R,3R,4R,5S)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one](/img/structure/B13847618.png)
![(1E,2E)-1,2-Bis(1-(6-bromobenzo[d][1,3]dioxol-5-yl)propan-2-ylidene)hydrazine](/img/structure/B13847619.png)
